molecular formula C7H14N4 B1488942 3-Azido-1-butylazetidine CAS No. 2097946-96-6

3-Azido-1-butylazetidine

Cat. No. B1488942
CAS RN: 2097946-96-6
M. Wt: 154.21 g/mol
InChI Key: GUPJBVBVQBLENZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Azido-1-butylazetidine is C6H10N4. The compound has a molecular weight of 154.21 g/mol. The electronic structure of the azide group in compounds like this compound is crucial for their properties .


Physical And Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . It is soluble in many organic solvents, including DMF, THF, DCM, and chloroform, but insoluble in water.

Scientific Research Applications

Applications in Chemotherapy and Viral Inhibition

  • Inhibition of Protein Glycosylation : AZT, a chemotherapeutic agent for HIV, has been found to inhibit protein glycosylation by competing with pyrimidine-sugars for transport into Golgi membranes. This process does not involve AZT metabolites responsible for antiviral effects, suggesting a novel mechanism of cytotoxicity (Hall et al., 1994).

  • Mitogen-Stimulated Growth Inhibition : AZT shows inhibitory effects on UV-induced DNA strand-break rejoining and phytohemagglutinin-stimulated growth of lymphocytes, indicating its impact on cellular functions at therapeutic concentrations (Munch‐Petersen, 1988).

  • DNA Incorporation and Cellular Repair : Studies on the incorporation of AZT into cellular DNA and its removal suggest mechanisms of AZT toxicity and cellular repair processes, highlighting the complex interactions between therapeutic agents and cellular DNA synthesis (Vazquez-Padua et al., 1990).

Insights into Drug Mechanisms and Interactions

  • Nucleoside and Nucleotide HIV Reverse Transcriptase Inhibitors : The development and application of nucleoside and nucleotide reverse transcriptase inhibitors, including AZT, have been pivotal in treating HIV. This research highlights the evolution and clinical use of these agents, underscoring their significance in antiretroviral therapy (Cihlar & Ray, 2010).

  • Drug Binding Subsites and Interactions on Human Serum Albumin : The identification of a new drug binding subsite on human serum albumin for AZT illustrates the complexities of drug distribution and interaction, which could inform the development of strategies for enhancing drug efficacy and reducing side effects (Zhu et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3-Azido-1-butylazetidine is the HIV reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral drugs .

Mode of Action

This compound, also known as Zidovudine, works by inhibiting the HIV reverse transcriptase enzyme . It is a nucleoside analogue reverse-transcriptase inhibitor that competes with natural nucleosides. Once incorporated into the growing DNA chain during replication, it prevents the formation of phosphodiester linkages needed for chain elongation, thereby terminating viral DNA growth .

Biochemical Pathways

The action of this compound affects the biochemical pathway of HIV replication. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a critical step in the replication of retroviruses . This results in a decrease in viral load and an increase in immune function .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. It is well absorbed from the gastrointestinal tract and widely distributed in body tissues. It undergoes hepatic metabolism and is excreted via the kidneys . These properties impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the action of this compound is a decrease in the replication of the HIV virus. This leads to a reduction in viral load, improvement in immune function, and a delay in the progression of HIV infection and the onset of AIDS .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect its stability, while the presence of other drugs can affect its metabolism and excretion . Understanding these factors is important for optimizing its use and minimizing potential side effects.

Safety and Hazards

The safety data sheet for 3’-Azido-3’-deoxythymidine, a similar compound, indicates that it is harmful if swallowed and suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

While specific future directions for 3-Azido-1-butylazetidine are not available, the field of azetidine synthesis is an important yet undeveloped research area . The synthetic chemistry of azetidine constitutes an important research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Biochemical Analysis

Biochemical Properties

3-Azido-1-butylazetidine plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with cellular components . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length in chromosomes . This inhibition can lead to telomere shortening and affect cell proliferation and senescence. Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the azido group to specific biomolecules, leading to the formation of covalent adducts. This binding can inhibit the activity of enzymes such as cytochrome P450 and telomerase, thereby affecting their normal functions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time. For example, prolonged exposure to this compound can lead to increased oxidative stress and cellular damage. In in vivo studies, the long-term effects of this compound on cellular function and organismal health are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth by targeting telomerase activity . At high doses, this compound can be toxic and cause adverse effects, including liver and kidney damage. The threshold for these toxic effects depends on the specific animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes. For example, the inhibition of telomerase by this compound can impact nucleotide metabolism and DNA synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, the interaction with mitochondrial proteins can lead to the accumulation of this compound in mitochondria, where it can affect mitochondrial function and energy production.

properties

IUPAC Name

3-azido-1-butylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-2-3-4-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPJBVBVQBLENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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